1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, a methyl group (–CH3) attached to the pyrazole ring, and a carboxylic acid group (–COOH) at the fourth position of the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 4-formylacetophenone and methylhydrazine.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: 1-(4-carboxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-hydroxymethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by binding to the active site of the target protein and modulating its activity. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the protein, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure with a boronic acid group instead of a pyrazole ring.
3-Formylphenylboronic acid: Similar structure with the formyl group at the meta position.
1-(4-carboxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with an additional carboxylic acid group.
Uniqueness
1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical reactivity and biological interactions. The combination of these functional groups with the pyrazole ring enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
1-(4-formylphenyl)-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-11(12(16)17)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSBCFKDIFXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137685-87-9 |
Source
|
Record name | 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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